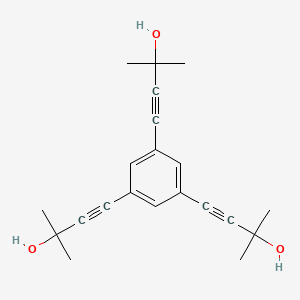

3-Butyn-2-ol, 4,4',4''-(1,3,5-benzenetriyl)tris[2-methyl-

Description

The compound 4,4′,4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide is a tetrahedral-structured tetrapyridinium salt featuring a central benzene core symmetrically functionalized with three ethynyl-linked 1-methylpyridinium groups. Its synthesis involves sequential Sonogashira cross-coupling reactions, methylations, and iodinations, achieving a total yield of 35% . The compound exhibits unique optoelectronic properties, including strong UV-Vis absorption (εmax up to 85,320 M⁻¹cm⁻¹ at 228 nm) and broad fluorescence emission in aqueous solutions, making it a promising candidate for charge-transfer studies and redox-active applications .

Properties

CAS No. |

105405-52-5 |

|---|---|

Molecular Formula |

C21H24O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

4-[3,5-bis(3-hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C21H24O3/c1-19(2,22)10-7-16-13-17(8-11-20(3,4)23)15-18(14-16)9-12-21(5,6)24/h13-15,22-24H,1-6H3 |

InChI Key |

XQAZPCOHIYFVKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC(=C1)C#CC(C)(C)O)C#CC(C)(C)O)O |

Origin of Product |

United States |

Preparation Methods

Industrial-Scale Preparation via Ethynylation of Acetone

A well-established industrial method synthesizes 2-methyl-3-butyne-2-ol by ethynylation of acetone using acetylene gas in the presence of liquid potassium hydroxide catalyst and liquefied ammonia as solvent. The process proceeds as follows:

- Raw Materials: Acetylene gas and acetone.

- Catalyst: Aqueous potassium hydroxide.

- Solvent: Liquefied ammonia.

- Reaction Conditions:

- Pressure: 1.5–2.8 MPa.

- Temperature: 30–55 °C.

- Reaction time: 1.0–3.2 hours.

- Process: Acetylene is dissolved in liquefied ammonia mixed with acetone and potassium hydroxide catalyst, facilitating a homogeneous ethynylation reaction to form crude 2-methyl-3-butyne-2-ol.

- Post-Reaction Treatment: Ammonia is flashed off, and the product is purified by salting-out dehydration followed by continuous rectification.

- Advantages: Simple equipment, low catalyst consumption, high yield, easy solvent recovery, energy efficiency, and cost-effectiveness.

Reaction Parameters and Yields

| Parameter | Range/Value |

|---|---|

| Acetylene : Liquefied ammonia | 1 : 1.5 – 4.0 |

| Acetylene : Acetone | 1 : 0.45 – 2.05 |

| Potassium hydroxide : Acetone | 1 : 18.6 – 124.5 |

| Temperature | 30 – 55 °C |

| Reaction Time | 1.0 – 3.2 hours |

| Pressure | 1.5 – 2.8 MPa |

| Product Yield | High (industrial scale) |

Summary: This method is suitable for large-scale production of 2-methyl-3-butyne-2-ol with high efficiency and low cost.

Synthesis of 4,4',4''-(1,3,5-Benzenetriyl)tris[2-methyl-3-butyne-2-ol] Derivatives

Sonogashira Coupling for Trisubstituted Benzene Core

The trisubstituted compound involves coupling three equivalents of 2-methyl-3-butyne-2-ol moieties to a 1,3,5-triethynylbenzene or related triethynylated benzene core. The key synthetic step is the Sonogashira cross-coupling reaction:

- Starting Materials:

- 1,3,5-Triethynylbenzene (central benzene core with three terminal alkynes).

- 2-Methyl-3-butyne-2-ol or its derivatives.

- Catalysts:

- Palladium complexes such as Pd(PPh3)2Cl2 or Pd(PPh3)4.

- Copper(I) iodide as co-catalyst.

- Solvents: Triethylamine or tetrahydrofuran (THF) under inert atmosphere (argon).

- Conditions: Reflux overnight, typically under argon to prevent oxidation.

- Purification: Flash chromatography on silica gel.

Representative Synthetic Procedure

| Step | Description |

|---|---|

| 1 | Dry and purge glassware with argon; prepare catalyst mixture Pd(PPh3)2Cl2 and CuI. |

| 2 | Dissolve 1,3,5-triethynylbenzene and 4-iodopyridine or 2-methyl-3-butyne-2-ol in triethylamine. |

| 3 | Reflux mixture under argon overnight to effect coupling. |

| 4 | Remove solvent under reduced pressure; wash organic phase with saturated ammonium chloride and water. |

| 5 | Dry organic phase over MgSO4; evaporate and purify by column chromatography. |

| 6 | Obtain trisubstituted product as a pale yellow solid with yields around 60–70%. |

Notes on Reaction Variations

- Use of different halides (iodides preferred over bromides) affects coupling efficiency.

- Side reactions such as double substitution can occur but are minimized by careful control of stoichiometry and reaction conditions.

- The reaction is sensitive to moisture and oxygen; inert atmosphere is essential.

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR):

- Proton NMR confirms aromatic protons and alkyne-linked hydroxyl groups.

- Chemical shifts consistent with 2-methyl-3-butyne-2-ol moieties attached to benzene core.

- Infrared Spectroscopy (IR):

- Characteristic hydroxyl (OH) stretch.

- Alkyne C≡C stretch.

- Purity Assessment: Thin-layer chromatography (TLC) and flash chromatography used for purification.

- Physical State: Off-white to pale yellow crystalline solids.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents/Catalysts | Yield/Remarks |

|---|---|---|---|

| 2-Methyl-3-butyne-2-ol synthesis | Ethynylation of acetone with acetylene in liquefied ammonia | Acetylene, acetone, KOH, NH3 | High yield, industrial scale |

| Coupling to benzene core | Sonogashira coupling under inert atmosphere | 1,3,5-Triethynylbenzene, Pd catalyst, CuI, triethylamine | 60–70% yield, requires inert conditions |

| Purification | Flash chromatography | Silica gel, suitable eluents | High purity product |

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN₃) or sodium halides (NaX) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and dendrimers.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyl)tris(2-methylbut-3-yn-2-ol) exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Viologens (e.g., Methyl Viologen)

- Structure : Methyl viologen (1,1'-dimethyl-4,4'-bipyridinium) has two pyridinium groups, whereas the target compound features three, creating a branched, high-symmetry geometry .

- Redox Activity : Methyl viologen exhibits reversible two-electron redox behavior, while the triply functionalized target compound may enable multi-electron transfer, enhancing charge storage capacity .

- Optical Properties : Methyl viologen absorbs at λmax ~ 260 nm (ε ~ 20,000 M⁻¹cm⁻¹), significantly weaker than the target compound’s εmax > 85,000 M⁻¹cm⁻¹ .

Triphenylamine-Based Compounds (e.g., TPBi)

- Structure : TPBi (2,2′,2′′-(1,3,5-benzenetriyl)-tris[1-phenyl-1H-benzimidazole]) has a benzene core with benzimidazole arms, contrasting with the ethynyl-pyridinium arms of the target compound .

- Application : TPBi is widely used as an electron-transport layer in OLEDs, whereas the target compound’s strong fluorescence and redox activity suit it for sensors or molecular electronics .

Optoelectronic Performance

| Property | Target Compound | Methyl Viologen | TPBi |

|---|---|---|---|

| λmax (nm) | 202, 228, 284 | ~260 | 340 (film) |

| εmax (M⁻¹cm⁻¹) | 74,260–85,320 | ~20,000 | N/A |

| Fluorescence | Broad emission band | Weak or none | Blue emission |

| Solubility | High in H₂O/MeOH | High in H₂O | Insoluble in H₂O |

Research Implications

The target compound’s high molar absorptivity and branched structure distinguish it from linear viologens and triphenylamine derivatives. Its solubility in aqueous environments and strong fluorescence suggest applications in bioimaging or electrochemical sensors, whereas analogues like TPBi are optimized for solid-state optoelectronics .

Biological Activity

3-Butyn-2-ol, particularly in its derivative form 4,4',4''-(1,3,5-benzenetriyl)tris[2-methyl-], is a compound of significant interest in chemical and biological research. This article explores its biological activity, including toxicity, pharmacological effects, and potential applications in various fields.

Chemical Formula: CHO

Molecular Weight: 256.34 g/mol

CAS Number: 115-19-5

Biological Activity Overview

The biological activity of 3-butyn-2-ol derivatives has been studied for their potential therapeutic effects as well as their toxicological profiles. The following sections detail the findings related to toxicity, pharmacological effects, and observed interactions with biological systems.

Toxicity

Toxicological studies have shown that 3-butyn-2-ol exhibits varying degrees of toxicity depending on the route of exposure:

| Exposure Route | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Oral (mice) | 500 - 1200 | Systemic toxicity; sedative effects |

| Subcutaneous (mice) | 1161 - 2340 | Severe irritation; possible CNS effects |

| Dermal (rabbits) | Not specified | Mild irritation; severe eye irritant |

In animal studies, systemic toxicity was noted at doses as low as 172 mg/kg when applied dermally under occlusive conditions. The compound is classified as a severe eye irritant and poses risks for skin exposure .

Pharmacological Effects

Research indicates that 3-butyn-2-ol and its derivatives may exhibit several pharmacological activities:

- CNS Effects:

- Hemolytic Activity:

- Irritation and Sensitization:

Case Studies

Several studies have explored the biological implications of 3-butyn-2-ol:

- Study on Hemolysis: A study demonstrated that at a concentration of 0.67 mmol/L, the compound caused a 50% hemolysis rate in human erythrocytes. This suggests potential applications or risks in formulations involving blood contact .

- Anticonvulsant Study: In another investigation, the anticonvulsant properties were assessed using electroshock models in rats. Results indicated a notable increase in seizure threshold with administration of the compound .

Applications

Given its diverse biological activities, 3-butyn-2-ol and its derivatives have potential applications in:

- Pharmaceutical Development: Due to its CNS effects and potential as an anticonvulsant.

- Chemical Synthesis: As an intermediate in organic synthesis processes due to its reactivity.

Q & A

Basic Research Question: What are the standard synthetic routes for preparing trisubstituted benzene derivatives like 3-Butyn-2-ol, 4,4',4''-(1,3,5-benzenetriyl)tris[2-methyl-], and how are stereochemical outcomes controlled?

Answer:

Synthesis typically involves Sonogashira coupling or alkyne cyclization to attach 3-butyn-2-ol moieties to a 1,3,5-benzenetriyl core. For stereochemical control, chiral catalysts (e.g., ruthenium-based systems) and reaction conditions (low temperature, inert atmosphere) are critical. Evidence from asymmetric synthesis protocols for related alkynols suggests using >98% pure reagents and chiral ligands to minimize racemization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates.

Advanced Research Question: How can computational chemistry tools predict the physicochemical properties and reactivity of trisubstituted benzene derivatives?

Answer:

ACD/Labs Percepta Platform or Gaussian-based DFT calculations can model steric effects, electronic distribution, and reaction pathways. For example, the predicted logP (hydrophobicity) and pKa values of similar triazine derivatives highlight solubility challenges in aqueous media . Molecular dynamics simulations may optimize solvent selection (e.g., DMF vs. THF) for reactions involving bulky substituents. Validate predictions with experimental data (e.g., NMR chemical shifts, X-ray crystallography) to refine computational parameters.

Basic Research Question: What analytical techniques are essential for confirming the structure and purity of 3-Butyn-2-ol-based trisubstituted compounds?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., benzene ring protons vs. methyl groups on butynol). DEPT-135 clarifies quaternary carbons.

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., C40H66O4, MW 610.95) and fragmentation patterns .

- Chromatography: GC-MS or HPLC (C18 column, UV detection) assesses purity (>98% as per asymmetric synthesis standards) and detects trace impurities .

Advanced Research Question: How can researchers resolve contradictions in catalytic efficiency data during hydrogenation of alkynol derivatives?

Answer:

Contradictions often arise from catalyst purity or solvent effects. For example, ruthenium catalysts with ≤95% purity may yield inconsistent hydrogenation rates . Systematic approaches include:

- Controlled Replicates: Repeat experiments with freshly prepared catalysts and degassed solvents.

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or GC to identify rate-limiting steps.

- Statistical Analysis: Apply ANOVA to compare datasets and isolate variables (e.g., pressure, temperature) affecting selectivity.

Basic Research Question: What are common impurities in trisubstituted benzene derivatives, and how are they mitigated during synthesis?

Answer:

- Byproducts: Partial coupling intermediates (e.g., mono- or di-substituted benzene) due to incomplete reactions.

- Mitigation: Optimize stoichiometry (3:1 alkyne-to-core ratio) and use excess Pd/Cu catalysts for Sonogashira coupling .

- Purification: Recrystallization (ethanol/water) or size-exclusion chromatography removes high-MW aggregates.

Advanced Research Question: What strategies enhance the stability of trisubstituted benzene derivatives under ambient or reaction conditions?

Answer:

- Steric Shielding: Introduce tert-butyl groups on the benzene core to prevent oxidative degradation.

- Storage: Store at -20°C under argon to inhibit alkyne polymerization or hydrolysis .

- Stabilizers: Add radical inhibitors (e.g., BHT) during long-term reactions in polar aprotic solvents.

Basic Research Question: How do solvent polarity and temperature influence the reactivity of 3-Butyn-2-ol derivatives in cross-coupling reactions?

Answer:

- Polar Solvents (DMF, DMSO): Accelerate charge-separation in transition states but may promote side reactions (e.g., alkyne hydration).

- Nonpolar Solvents (Toluene): Favor π-π interactions in aromatic systems, improving regioselectivity.

- Temperature: Low temps (-10°C to 0°C) reduce thermal decomposition of alkynols, as observed in analogous hydrogenation studies .

Advanced Research Question: How can researchers validate conflicting spectroscopic data (e.g., NMR vs. XRD) for trisubstituted benzene derivatives?

Answer:

- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of substituents.

- X-ray Crystallography: Provides unambiguous structural data; compare bond lengths/angles with computational models .

- Isotopic Labeling: Use deuterated analogs to simplify ¹H NMR spectra and assign ambiguous peaks.

Table 1: Key Reaction Parameters for Hydrogenation of Alkynol Derivatives

| Parameter | Optimal Range | Impact on Selectivity | Reference |

|---|---|---|---|

| Catalyst (Ru) Purity | ≥98% | Increases conversion | |

| H₂ Pressure | 50-100 psig | Reduces over-reduction | |

| Solvent | Ethanol/THF (4:1) | Balances solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.